N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide
CAS No.: 942884-80-2
Cat. No.: VC21384309
Molecular Formula: C24H28N4O3
Molecular Weight: 420.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942884-80-2 |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.5g/mol |
| IUPAC Name | N,N-diethyl-2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H28N4O3/c1-4-26(5-2)23(30)16-28-21-12-7-6-11-20(21)25-24(28)17-13-22(29)27(15-17)18-9-8-10-19(14-18)31-3/h6-12,14,17H,4-5,13,15-16H2,1-3H3 |
| Standard InChI Key | REQVHLJHRUHPBF-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
| Canonical SMILES | CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Introduction
N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound with a molecular formula of C24H28N4O3 and a molecular weight of approximately 420.5 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Synthesis and Preparation
The synthesis of N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multi-step organic synthesis. Although specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require the use of commercially available reagents and involve reactions such as condensation and cyclization to form the benzimidazole core .
Availability and Use
This compound is available for research purposes from suppliers like A2B Chem, with purity and packaging options suitable for laboratory use . It is not intended for human or animal use without proper testing and regulatory approval.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume